Demeton-O
Overview
Description
Demeton-O is a synthetic organic thiophosphate compound that is used as a pesticide . It is characterized as a colorless oily liquid, and exposure occurs by inhalation, ingestion, or contact .
Molecular Structure Analysis
This compound has the molecular formula C8H19O3PS2 . Its molecular weight is 258.3 g/mol . The IUPAC name for this compound is diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane . The InChI string and the canonical SMILES for this compound are InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3
and CCOP(=S)(OCC)OCCSCC
respectively .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 . Its boiling point is 297.2±42.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 51.6±3.0 kJ/mol . The flash point of this compound is 133.6±27.9 °C . The index of refraction is 1.501 . The molar refractivity is 66.5±0.3 cm3 . It has 3 H bond acceptors and 9 freely rotating bonds .
Scientific Research Applications
Calibration Framework for Discrete Element Model Parameters
Research has utilized genetic algorithms for the automated calibration of microscopic properties of modeled granular materials. This approach is significant in industrial-scale applications, optimizing computational time and accuracy. This method is applicable to various types of Discrete Element Method (DEM) simulation setups, suggesting potential relevance to studies involving substances like Demeton-O (Huy Do, A. M. Aragón, D. Schott, 2018).
Biosensor Development Using Organophosphorus Acid Anhydrolase
In a study aimed at detecting organophosphorus compounds like this compound, researchers developed a biosensor using the enzyme organophosphorus acid anhydrolase (OPAA). This biosensor specifically detects fluorine-containing organophosphates by measuring the hydrolysis rate of such compounds (A. Simonian, J. Grimsley, A. W. Flounders, J. Schoeniger, T. Cheng, J. Defrank, J. Wild, 2001).
Electrochemical Detoxification of Phosphorothioate Pesticides
A study on electrochemical oxidation as a method for detoxifying phosphorothioate pesticides, including Demeton-S-methyl (closely related to this compound), demonstrated its effectiveness. This method successfully reduced the concentration of these pesticides, suggesting a potential application for this compound detoxification (A. Vlyssides, D. Arapoglou, S. Mai, E. M. Barampouti, 2005).
Biodegradation of Demeton-S-Methyl by Corynebacterium Glutamicum
Research on Corynebacterium glutamicum showed its capability to biotransform demeton-S-methyl, a compound structurally similar to this compound. The process involved the reductive cleavage of an S-C bond, resulting in the accumulation of dimethyl thiophosphate in the culture medium. This indicates potential microbial pathways for this compound biotransformation (L. Girbal, D. Hilaire, Sébastien Leduc, Laure Delery, J. Rols, N. Lindley, 2000).
Detection of Demeton in Surface Water
A method was established to detect Demeton in surface water using gas chromatography. The process was effective in separating components of Demeton, demonstrating good linearities and detection limits. This suggests potential environmental monitoring applications for detecting this compound in aquatic environments (T. Fang, 2012).
Interaction Studies Between Hg(II) and Demeton S
A study on the interaction between Hg(II) and Demeton S, a compound similar to this compound, using NMR spectroscopy provided insights into the chemical fate of organophosphorus pesticides in aquatic environments. The study highlighted the complexity of metal ion binding in such systems, which could be relevant for understanding the environmental behavior of this compound (S. Pehkonen, Z. Judeh, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Demeton-O primarily targets acetylcholinesterase , an enzyme crucial for nerve function in insects, animals, and humans . By inhibiting acetylcholinesterase, the degradation of neurotransmitters such as acetylcholine is prevented, which can lead to symptoms like twitching or more severe convulsions .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine in the synaptic cleft. This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system. The overstimulation of these systems results in the typical symptoms of organophosphate poisoning .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an excess of acetylcholine in the synaptic cleft, causing overstimulation of nicotinic and muscarinic receptors. This overstimulation can disrupt a variety of physiological processes, leading to symptoms ranging from muscle twitching and weakness to respiratory depression .
Pharmacokinetics
This compound is highly soluble in water and is highly volatile . After absorption, it is metabolized primarily by oxidation of the thioether group into a sulfoxide or a sulphone . There is an additional pathway in this compound metabolism in which the P=S group is oxidized to a P=O group, which is then oxidized again into a sulfoxide and sulfone . The compound is excreted primarily in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of acetylcholinesterase. This results in an overstimulation of the nervous system, leading to a range of symptoms including muscle twitching, weakness, and respiratory depression . In severe cases, it can lead to peripheral respiratory arrest, suffocation, and heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high water solubility and volatility can affect its distribution in the environment . Furthermore, light intensity can affect the translocation of this compound in plants . It’s also worth noting that this compound is highly toxic to a variety of organisms, including mammals, birds, and aquatic invertebrates , indicating that its use can have significant environmental impacts.
Biochemical Analysis
Biochemical Properties
Demeton-O plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The principal pathway of metabolism for this compound involves the oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cholinesterase activity . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to cholinesterase, inhibiting the enzyme’s activity . This inhibition can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is metabolized and degraded to a number of derivatives . Studies have observed long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses can cause toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors during its metabolism. The oxidation of the mercapto sulfur of the ethyl mercapto ethyl moiety to the sulfoxide and sulfone is a key metabolic pathway .
properties
IUPAC Name |
diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLIBALSRMUQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041839 | |
Record name | Demeton-O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
298-03-3 | |
Record name | Demeton-O | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Demeton-O [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demeton-O | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demeton-O | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demeton-O | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.504 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMETON-O | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H0T22KH9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.